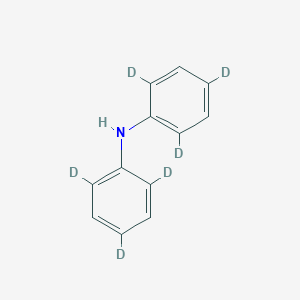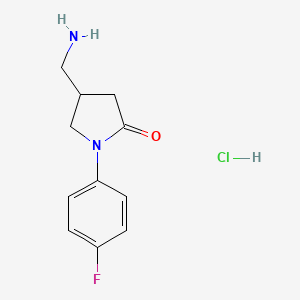![molecular formula C7H3BrF3N3 B1448334 7-Bromo-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine CAS No. 1021923-54-5](/img/structure/B1448334.png)
7-Bromo-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine
Descripción general
Descripción
“7-Bromo-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine” is a chemical compound with the CAS Number: 1021923-54-5 . It has a molecular weight of 266.02 and is typically stored at 4 degrees Celsius . It is usually in the form of a powder .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H3BrF3N3/c8-4-1-2-14-5(3-4)12-13-6(14)7(9,10)11/h1-3H . This indicates that the compound contains seven carbon atoms, three hydrogen atoms, one bromine atom, three fluorine atoms, and three nitrogen atoms .Physical And Chemical Properties Analysis
This compound is typically in the form of a powder . It has a molecular weight of 266.02 and is usually stored at 4 degrees Celsius .Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
- Triazolopyridines like 7-Bromo-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine are synthesized through various methods, such as oxidative cyclization using chlorinated agents under mild conditions. The structural characterization of these compounds is meticulously achieved through techniques like NMR, FTIR, MS, and X-ray diffraction, revealing intricate details like the crystal space group, lattice constants, and volume (El-Kurdi et al., 2021).
Chemical Stability and Diversification
- The chemical stability of triazolopyridine derivatives is influenced by their substitution patterns. Certain derivatives exhibit stability, allowing isolation in pure form and subsequent conversion into other chemotypes, such as 1,2,4-triazolo[1,5-c]pyrimidines, via rearrangement processes. The halogen functionalities on the pyrimidine nucleus make these compounds versatile intermediates for diversification through reactions like palladium-catalyzed cross-couplings and Buchwald–Hartwig amination (Tang et al., 2014).
Biological Activity and Bio-evaluation
- Novel triazole-pyridine hybrids have been synthesized and evaluated for their bioactivity. The presence of the trifluoromethyl group, akin to 7-Bromo-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine, is significant in this context. These compounds have been tested against bacterial pathogens like Escherichia coli, Salmonella typhimurium, and Staphylococcus aureus, and fungal strains such as Aspergillus niger, Fusarium solani, and Penicillium notatum, showing potential comparable to standard drugs (Jha & Ramarao, 2017).
Agrichemical Applications
- Substituted triazolopyridine derivatives demonstrate significant herbicidal activity against a wide spectrum of vegetation at low application rates. This indicates their potential utility in agricultural contexts for controlling unwanted plant growth (Moran, 2003).
Antifungal Activity
- Certain 7-Bromo-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine derivatives exhibit weak antifungal activity. Their synthesis involves multi-step reactions under specific conditions like microwave irradiation, and their chemical structures are characterized through NMR, MS, and elemental analysis (Yang et al., 2015).
Safety And Hazards
Direcciones Futuras
While specific future directions for “7-Bromo-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine” are not mentioned in the search results, it is noted that many novel applications of trifluoromethylpyridine (TFMP) derivatives are expected to be discovered in the future . Given the structural similarity, this could suggest potential future applications for “7-Bromo-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine” as well.
Propiedades
IUPAC Name |
7-bromo-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrF3N3/c8-4-1-2-14-5(3-4)12-13-6(14)7(9,10)11/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITGHKULKAFKZIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=NN=C2C(F)(F)F)C=C1Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrF3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Bromo-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine | |
CAS RN |
1021923-54-5 | |
| Record name | 7-bromo-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![{[5-(1-Benzofuran-2-yl)isoxazol-3-yl]methyl}amine hydrochloride](/img/structure/B1448258.png)
![3-allyl-6-chlorobenzo[d]thiazol-2(3H)-imine hydrobromide](/img/structure/B1448259.png)
![2-[(4-bromobenzyl)thio]-4,5-dihydro-1H-imidazole hydrobromide](/img/structure/B1448261.png)
![methyl 1-[(N-methylglycyl)amino]cyclopentanecarboxylate trifluoroacetate](/img/structure/B1448262.png)
![5-(Benzo[d]thiazol-2-yl)thiophene-2-carbonyl chloride](/img/structure/B1448263.png)
![tert-butyl N-[1-(furan-2-yl)-3-methoxypropyl]carbamate](/img/structure/B1448264.png)



![3-Boc-3-azabicyclo[3.1.1]heptane-6-carboxylic acid](/img/structure/B1448271.png)
![5-Bromopyrazolo[1,5-A]pyridine-2-carboxylic acid](/img/structure/B1448272.png)